molecular formula C33H32FN2NaO4 B601592 Atorvastatin 3-Deoxyhept-2Z-Enoic Acid Sodium Salt CAS No. 1659317-56-2

Atorvastatin 3-Deoxyhept-2Z-Enoic Acid Sodium Salt

Cat. No.: B601592
CAS No.: 1659317-56-2
M. Wt: 562.6 g/mol
InChI Key: HVVXDWFELLEWEX-SZIUKIKUSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Atorvastatin 3-Deoxyhept-2Z-Enoic Acid Sodium Salt is a pharmaceutical compound used for hypercholesterolemia research . It serves as a competitive inhibitor of HMG-CoA reductase, curtailing hepatic cholesterol synthesis .


Molecular Structure Analysis

The molecular formula of this compound is C33H32FN2O4Na . The molecular weight is 562.62 .

Scientific Research Applications

Cardiovascular Disease Prevention

Atorvastatin is primarily recognized for its role in the primary and secondary prevention of cardiovascular disease (CVD). It functions as a competitive inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A reductase, thereby reducing de novo cholesterol synthesis. This mechanism is crucial for managing hyperlipidemia and, by extension, mitigating CVD risk. Notably, studies have shown atorvastatin's efficacy in diverse populations, including patients with acute coronary syndromes (ACS), where early initiation of high-dose atorvastatin therapy has been linked to a decrease in cardiovascular events (Mendys & Simpson, 2005; De Denus & Spinler, 2002).

Lipid Profile Improvement

Beyond LDL-C reduction, atorvastatin has been observed to positively affect the entire lipid profile, including raising high-density lipoprotein cholesterol (HDL-C) and reducing triglycerides. This comprehensive lipid management is significant for patients with complex dyslipidemias, offering a more complete normalization of lipid parameters and, potentially, enhanced cardiovascular benefits (McKenney, 2012).

Anti-Inflammatory and Immunomodulatory Effects

Atorvastatin exhibits anti-inflammatory and immunomodulatory properties that may contribute to its cardiovascular benefits. These effects include improving endothelial function, reducing inflammation at the site of the atherosclerotic plaque, and inhibiting platelet aggregation. Such properties underscore atorvastatin's role in stabilizing atherosclerotic plaques and preventing thrombotic events, which are crucial in the context of ACS and other cardiovascular conditions (De Denus & Spinler, 2002).

Nonalcoholic Fatty Liver Disease (NAFLD)

Recent trials have assessed atorvastatin's utility in NAFLD, a condition often associated with dyslipidemia and increased cardiovascular risk. While atorvastatin has shown promise in improving radiological and biochemical markers of steatosis in NAFLD patients, its direct impact on liver histology remains to be fully elucidated. Nevertheless, atorvastatin's safety profile and its potential to confer cardiovascular benefits make it a valuable consideration in NAFLD management (Musso, Cassader, & Gambino, 2011).

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for Atorvastatin 3-Deoxyhept-2Z-Enoic Acid Sodium Salt involves the condensation of Atorvastatin with 3-Deoxyhept-2Z-Enoic Acid followed by the addition of sodium hydroxide to form the sodium salt.", "Starting Materials": [ "Atorvastatin", "3-Deoxyhept-2Z-Enoic Acid", "Sodium Hydroxide", "Methanol", "Water" ], "Reaction": [ "Atorvastatin is dissolved in methanol", "3-Deoxyhept-2Z-Enoic Acid is added to the solution and the mixture is stirred at room temperature for several hours", "Sodium hydroxide is added to the mixture to form the sodium salt", "The mixture is filtered and the solid is washed with water", "The solid is dried to obtain Atorvastatin 3-Deoxyhept-2Z-Enoic Acid Sodium Salt" ] }

CAS No.

1659317-56-2

Molecular Formula

C33H32FN2NaO4

Molecular Weight

562.6 g/mol

IUPAC Name

sodium;(Z,5S)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-5-hydroxyhept-2-enoate

InChI

InChI=1S/C33H33FN2O4.Na/c1-22(2)31-30(33(40)35-26-12-7-4-8-13-26)29(23-10-5-3-6-11-23)32(24-16-18-25(34)19-17-24)36(31)21-20-27(37)14-9-15-28(38)39;/h3-13,15-19,22,27,37H,14,20-21H2,1-2H3,(H,35,40)(H,38,39);/q;+1/p-1/b15-9-;/t27-;/m0./s1

InChI Key

HVVXDWFELLEWEX-SZIUKIKUSA-M

Isomeric SMILES

CC(C)C1=C(C(=C(N1CC[C@H](C/C=C\C(=O)[O-])O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4.[Na+]

Canonical SMILES

CC(C)C1=C(C(=C(N1CCC(CC=CC(=O)[O-])O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4.[Na+]

Purity

> 95%

quantity

Milligrams-Grams

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.